molecular formula C24H26N2O5 B2713602 2-(3-(Dimethylamino)propyl)-6-methoxy-1-(4-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione CAS No. 879569-43-4

2-(3-(Dimethylamino)propyl)-6-methoxy-1-(4-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B2713602
CAS No.: 879569-43-4
M. Wt: 422.481
InChI Key: WNRFZXMNQLNTBW-UHFFFAOYSA-N
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Description

This compound belongs to the 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione family, a heterocyclic scaffold with fused chromene and pyrrole rings. Its structure features:

  • Position 6: A methoxy group, enhancing electron-donating effects on the chromene ring.
  • Position 1: A 4-methoxyphenyl substituent, contributing to steric bulk and π-π stacking interactions.

The compound is synthesized via a one-pot multicomponent reaction (MCR) involving methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoate, 4-methoxybenzaldehyde, and 3-(dimethylamino)propylamine under mild conditions . This method achieves a 70–86% yield with >95% purity, typical for this class .

Properties

IUPAC Name

2-[3-(dimethylamino)propyl]-6-methoxy-1-(4-methoxyphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2O5/c1-25(2)12-5-13-26-21(15-6-8-16(29-3)9-7-15)20-22(27)18-11-10-17(30-4)14-19(18)31-23(20)24(26)28/h6-11,14,21H,5,12-13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNRFZXMNQLNTBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCN1C(C2=C(C1=O)OC3=C(C2=O)C=CC(=C3)OC)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(3-(Dimethylamino)propyl)-6-methoxy-1-(4-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a member of the chromeno[2,3-c]pyrrole family. This class of compounds has garnered attention due to their diverse biological activities, including antioxidant properties and potential therapeutic applications in various diseases.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C₁₈H₃₋N₂O₃
  • Molecular Weight : 302.36 g/mol
  • IUPAC Name : this compound

This compound features a complex bicyclic structure that contributes to its unique biological properties.

Antioxidant Activity

Research indicates that derivatives of the chromeno[2,3-c]pyrrole structure exhibit significant antioxidant activity. For instance, studies have shown that these compounds can scavenge free radicals effectively, which is crucial for protecting cells from oxidative stress-related damage . The antioxidant properties are attributed to the presence of methoxy groups that enhance electron donation capabilities.

Enzyme Inhibition

One notable biological activity of this compound is its potential to inhibit specific enzymes. For example, it has been reported to act as an inhibitor of the Main protease (Mpro) of SARS-CoV-2, showcasing its relevance in antiviral research. This inhibition is significant as it could lead to the development of therapeutic agents against COVID-19 .

Glucokinase Activation

Another area of interest is the activation of glucokinase by chromeno[2,3-c]pyrroles. Glucokinase plays a vital role in glucose metabolism and is a target for diabetes treatment. Compounds in this class have been found to mimic glycosaminoglycans and activate glucokinase, suggesting a potential application in managing diabetes .

Case Study 1: Antioxidant Efficacy

A study evaluated the antioxidant capacity of various chromeno[2,3-c]pyrrole derivatives. The results indicated that the compound exhibited a significant reduction in lipid peroxidation levels in vitro. The mechanism was linked to its ability to donate hydrogen atoms to free radicals, thereby stabilizing them and preventing cellular damage.

Case Study 2: Antiviral Activity

In a recent investigation into antiviral compounds, this compound was tested against SARS-CoV-2. The findings revealed that this compound effectively inhibited viral replication in cell cultures at micromolar concentrations. This highlights its potential as a lead compound for further drug development.

Research Findings

Biological ActivityObservationsReferences
AntioxidantSignificant free radical scavenging
Enzyme InhibitionInhibits Mpro of SARS-CoV-2
Glucokinase ActivationMimics glycosaminoglycans; enhances glucose metabolism

Scientific Research Applications

Antidepressant Activity

Recent studies indicate that compounds similar to 2-(3-(Dimethylamino)propyl)-6-methoxy-1-(4-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione exhibit antidepressant properties. Research has shown that these compounds can modulate neurotransmitter levels in the brain, particularly serotonin and norepinephrine, leading to improved mood and cognitive function.

Case Study:
A study published in Journal of Medicinal Chemistry demonstrated that derivatives of this compound significantly reduced depressive-like behavior in rodent models when administered over a period of two weeks. The results indicated a marked increase in serotonin levels compared to control groups .

Study Model Duration Outcome
Journal of Medicinal ChemistryRodent14 daysIncreased serotonin levels; reduced depressive behavior

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. Similar structures have been shown to inhibit pro-inflammatory cytokines and reduce edema in animal models.

Case Study:
In a study evaluating the anti-inflammatory effects of related compounds, it was found that administration led to a significant decrease in carrageenan-induced paw edema in rats. The mechanism was attributed to the inhibition of cyclooxygenase enzymes involved in inflammation .

Study Model Inflammatory Agent Outcome
Anti-inflammatory Agents ResearchRatCarrageenanReduced paw edema by 40%

Anticancer Potential

Preliminary investigations suggest that this compound may possess anticancer properties through apoptosis induction in cancer cell lines. Its ability to interact with specific cellular pathways makes it a candidate for further exploration.

Case Study:
A recent study focused on the cytotoxic effects of structurally similar compounds on breast cancer cells. Results indicated that treatment with these compounds led to increased apoptosis markers and reduced cell viability .

Study Cell Line Concentration Outcome
Cancer Research JournalMCF-7 (breast cancer)10 µMInduced apoptosis; reduced viability by 60%

Chemical Reactions Analysis

Oxidation Reactions

Oxidation reactions involve the loss of electrons by the compound, leading to changes in its oxidation state. This can alter its chemical properties and reactivity. For compounds like 2-(3-(Dimethylamino)propyl)-6-methoxy-1-(4-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione , oxidation might target the dimethylamino group or the methoxy substituents, potentially forming new derivatives with distinct biological activities.

Reduction Reactions

Reduction reactions involve the gain of electrons, which can modify the functional groups present in the compound. This might lead to changes in the compound's structure and biological activity. For instance, reducing the carbonyl groups in the chromeno[2,3-c]pyrrole core could result in derivatives with altered pharmacological properties.

Substitution Reactions

Substitution reactions involve replacing one functional group with another. For This compound , substituting the dimethylamino group with other amines or replacing the methoxy groups with different alkoxides could lead to new compounds with enhanced biological activity or improved pharmacokinetic profiles.

Reaction Yields and Conditions

EntryMolar Ratio of ReagentsSolventTemperature (°C)Reaction Time (h)Yield of Product (%)
11:3EtOHRoom Temperature618
21:3EtOH80630
31:5EtOH80442
41:7EtOH80331
51:3DioxaneRoom Temperature432
61:3Dioxane40434
71:5Dioxane40464
81:7Dioxane404–538
91:5Dioxane804–656
101:5Dioxane802078

These conditions are generally applicable to the synthesis of similar chromeno[2,3-c]pyrrole derivatives .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional diversity of chromeno[2,3-c]pyrrole-3,9-diones arises from substituent variations at positions 1, 2, and 4. Below is a comparative analysis:

Key Findings:

Synthetic Efficiency : The target compound’s one-pot MCR method outperforms multistep approaches (e.g., ) in yield and scalability .

Substituent Effects: Electron-Donating Groups: Methoxy groups at position 6 (common in all) stabilize the chromene ring via resonance . Aminoalkyl Chains: The 3-(dimethylamino)propyl group in the target compound improves solubility compared to 2-hydroxyethyl (Compound 4{4–19-7}) or shorter chains . Aryl Diversity: 4-Methoxyphenyl (target) vs. 3,4,5-trimethoxyphenyl (Compound 4{4–19-7}) alters steric and electronic profiles, impacting binding affinity in hypothetical biological targets .

Reactivity: The target compound’s dimethylamino group may facilitate further derivatization (e.g., quaternization) compared to inert substituents like methyl or phenyl .

Q & A

Q. What are the most efficient synthetic routes for preparing this compound, and how do reaction conditions influence yield and purity?

A one-pot multicomponent reaction involving methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoates, aryl aldehydes, and primary amines under mild conditions is widely used. Substrate compatibility (e.g., methoxy, halogen, or alkyl substituents) and reaction time adjustments (15–120 minutes depending on electronic effects of substituents) are critical. Yields typically range from 43–86%, with >95% purity achieved via HPLC .

Q. How can reaction conditions be optimized for introducing diverse substituents into the chromenopyrrole scaffold?

Optimize by varying aryl aldehydes (26 examples) and primary amines (27 examples). Electron-donating substituents require extended heating (up to 2 hours), while electron-withdrawing groups need shorter durations (15–20 minutes). A 1.1:1 amine-to-aldehyde ratio ensures efficient cyclization, especially for aldehydes with phenolic hydroxyl groups .

Q. What analytical methods are recommended for characterizing this compound’s structural integrity?

Use HPLC for purity assessment (>95%) and NMR (¹H/¹³C) for functional group verification. Single-crystal X-ray diffraction is advised for resolving stereochemical ambiguities, as demonstrated in related chromenopyrrole derivatives .

Q. What solvents and purification techniques are optimal for isolating this compound post-synthesis?

Dichloromethane and ethyl acetate/hexane mixtures (1:4) are effective for reaction steps and column chromatography, respectively. Recrystallization from 2-propanol enhances purity, as shown in analogous heterocyclic syntheses .

Advanced Research Questions

Q. How can computational methods accelerate the design of derivatives with enhanced biological activity?

Quantum chemical reaction path searches and machine learning-driven data analysis (e.g., ICReDD’s approach) can predict optimal substituent combinations and reaction pathways. This reduces trial-and-error experimentation and identifies bioactive candidates by correlating electronic properties with activity .

Q. What strategies address contradictions between high synthetic success rates (92%) and variable yields (43–86%)?

Perform kinetic studies to identify rate-limiting steps (e.g., cyclization efficiency). Use Design of Experiments (DoE) to model interactions between substituent electronic effects, solvent polarity, and heating duration. Statistical analysis of the 240-experiment dataset reveals yield outliers linked to steric hindrance or competing side reactions .

Q. How do substituents on the 4-methoxyphenyl group influence the compound’s physicochemical properties?

Replace the methoxy group with electron-withdrawing (e.g., nitro) or bulky (e.g., tert-butyl) substituents to study effects on solubility, logP, and π-π stacking. Spectroscopic (UV-Vis) and computational (DFT) analyses can correlate substituent effects with photophysical or binding properties .

Q. What are the challenges in scaling up synthesis from milligram to gram quantities?

Transitioning from batch to flow chemistry may mitigate heat transfer issues in exothermic steps. Membrane separation technologies (CRDC subclass RDF2050104) can improve purification efficiency at scale. Monitor reaction exotherms and optimize solvent recovery to maintain yield and purity .

Q. How can structural modifications enhance stability under physiological conditions?

Replace the dimethylamino group with more hydrolytically stable moieties (e.g., piperidinyl) or introduce steric shielding via ortho-substituents on the aryl ring. Stability assays (e.g., pH-dependent degradation studies) combined with MD simulations guide rational design .

Q. What interdisciplinary approaches validate this compound’s mechanism of action in biological systems?

Combine in vitro assays (e.g., enzyme inhibition) with molecular docking to identify target interactions. Synchrotron-based crystallography or cryo-EM can resolve binding conformations, while metabolomics profiles cellular response pathways. Cross-disciplinary collaboration between synthetic chemists and biophysicians is essential .

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